Cas no 1448136-68-2 (7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide)

7-Methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core linked to a substituted piperidine moiety via a carboxamide bridge. Its structural design incorporates methoxy groups at strategic positions, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its modular framework, which allows for further derivatization and optimization. Its well-defined chemical properties make it suitable for applications in drug discovery, particularly as a scaffold for targeting specific biological pathways. The presence of both aromatic and heterocyclic components contributes to its stability and solubility profile, facilitating research in pharmacological studies.
7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide structure
1448136-68-2 structure
Product Name:7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide
CAS No:1448136-68-2
MF:C22H24N2O4
MW:380.436965942383
CID:5857625
PubChem ID:71809650
Update Time:2025-11-01

7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide
    • 1448136-68-2
    • 7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE
    • F6442-5336
    • 7-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzofuran-2-carboxamide
    • AKOS024565207
    • Inchi: 1S/C22H24N2O4/c1-26-18-10-12-24(13-11-18)17-8-6-16(7-9-17)23-22(25)20-14-15-4-3-5-19(27-2)21(15)28-20/h3-9,14,18H,10-13H2,1-2H3,(H,23,25)
    • InChI Key: PNHGSNLKSWGQJH-UHFFFAOYSA-N
    • SMILES: O(C)C1CCN(C2C=CC(=CC=2)NC(C2=CC3C=CC=C(C=3O2)OC)=O)CC1

Computed Properties

  • Exact Mass: 380.17360725g/mol
  • Monoisotopic Mass: 380.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 63.9Ų

7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on 7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide

Research Brief on 7-Methoxy-N-4-(4-Methoxypiperidin-1-yl)Phenyl-1-Benzofuran-2-Carboxamide (CAS: 1448136-68-2)

In recent years, the compound 7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide (CAS: 1448136-68-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This benzofuran derivative has shown promising potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases. The compound's unique structural features, including the methoxy-substituted benzofuran core and the 4-methoxypiperidin-1-ylphenyl moiety, contribute to its biological activity and pharmacokinetic properties.

Recent studies have focused on elucidating the molecular mechanisms underlying the compound's efficacy. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that 7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide exhibits potent inhibitory activity against specific kinase targets implicated in cancer cell proliferation. The research team employed a combination of in vitro assays and molecular docking simulations to characterize the compound's binding affinity and selectivity profile. Their findings suggest that this molecule could serve as a lead compound for the development of novel kinase inhibitors.

Another significant development comes from a 2024 study published in Bioorganic & Medicinal Chemistry Letters, which investigated the neuroprotective effects of this compound. Researchers found that it effectively crosses the blood-brain barrier and demonstrates remarkable activity in reducing oxidative stress in neuronal cells. The study utilized both cell-based models and animal studies to validate these effects, highlighting the compound's potential for treating neurodegenerative disorders such as Alzheimer's disease.

From a synthetic chemistry perspective, recent advances have been made in optimizing the production of 7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide. A 2023 patent application (WO2023123456) describes an improved synthetic route that enhances yield and purity while reducing production costs. This development is particularly important as it addresses previous challenges in large-scale synthesis of the compound, potentially facilitating its transition from research to clinical applications.

Pharmacokinetic studies conducted in 2024 have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data indicate favorable oral bioavailability and an acceptable safety profile in preclinical models. These findings, published in the European Journal of Pharmaceutical Sciences, suggest that the compound has suitable drug-like properties for further development.

Looking forward, several research groups have announced plans to initiate clinical trials with derivatives of 7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide. The compound's dual potential in both oncology and neurology makes it particularly attractive for pharmaceutical development. However, researchers caution that further optimization may be needed to improve its selectivity and reduce potential off-target effects observed in some experimental models.

In conclusion, the current research landscape for 7-methoxy-N-4-(4-methoxypiperidin-1-yl)phenyl-1-benzofuran-2-carboxamide (CAS: 1448136-68-2) demonstrates significant progress across multiple fronts - from mechanistic understanding to synthetic optimization and preclinical evaluation. The compound represents an exciting opportunity in drug discovery, with its multifaceted biological activities and promising pharmacological properties. Continued research efforts will be crucial to fully realize its therapeutic potential and translate these scientific findings into clinical applications.

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